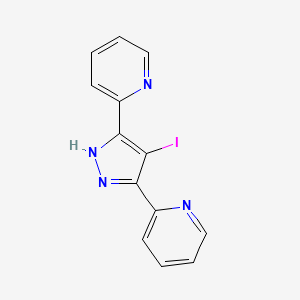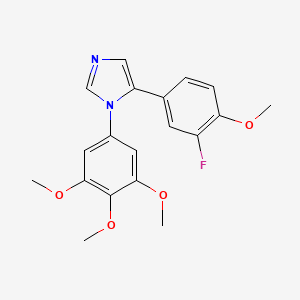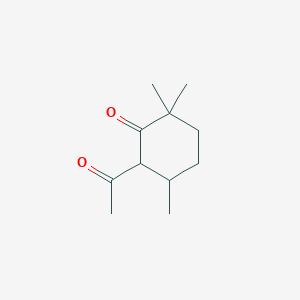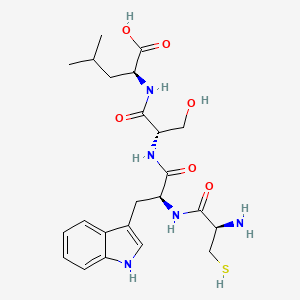
1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a cyclopentylphenyl group, and a diketone moiety
Preparation Methods
The synthesis of 1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the use of cyclohexanone and 3-cyclopentylbenzaldehyde as starting materials. These compounds undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired diketone. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The aromatic ring in the cyclopentylphenyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions typically require the use of strong acids or halogens as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diketone may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s potential biological activities, such as its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The diketone moiety may play a role in these interactions by forming covalent bonds with target molecules or by participating in redox reactions.
Comparison with Similar Compounds
1-Cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione can be compared to other similar compounds, such as:
1-Cyclohexyl-2-phenylethane-1,2-dione: This compound lacks the cyclopentyl group, which may result in different chemical and biological properties.
1-Cyclohexyl-2-(4-cyclopentylphenyl)ethane-1,2-dione: The position of the cyclopentyl group on the aromatic ring can influence the compound’s reactivity and interactions with other molecules.
1-Cyclohexyl-2-(3-cyclohexylphenyl)ethane-1,2-dione: The presence of a cyclohexyl group instead of a cyclopentyl group may affect the compound’s steric and electronic properties.
Properties
CAS No. |
922496-90-0 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-cyclohexyl-2-(3-cyclopentylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C19H24O2/c20-18(15-9-2-1-3-10-15)19(21)17-12-6-11-16(13-17)14-7-4-5-8-14/h6,11-15H,1-5,7-10H2 |
InChI Key |
WYJBBNKJVUYAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C(=O)C2=CC=CC(=C2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(Non-4-EN-1-YL)-1,3-dithian-2-YL]butanal](/img/structure/B14190428.png)




![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)


![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,5-bis(dodecyloxy)-](/img/structure/B14190476.png)

![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-6-methyl-2,2-diphenyl-](/img/structure/B14190484.png)

